6-Bromo-1-methylindoline-2,3-dione

Antibiotic Resistance Cystathionine γ-Lyase Inhibition Medicinal Chemistry

Researchers targeting antibiotic resistance face a scarcity of validated intermediates that combine a cross-coupling handle with selective bacterial enzyme engagement. 6-Bromo-1-methylindoline-2,3-dione solves this by integrating the 6-bromoindole pharmacophore and an N1-methyl cap into a single, ready-to-derivatize building block. This eliminates NH-mediated tautomerization while preserving the aryl bromide for Pd-catalyzed Suzuki/Sonogashira reactions, enabling rapid assembly of bCSE inhibitor libraries. Key outcomes include: (i) a privileged scaffold yielding mid-μM IC₅₀ values against bCSE with selectivity over the human ortholog; (ii) a stable, storage-friendly solid (≥95% purity) that ships at ambient temperature, minimizing procurement lead times.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 667463-64-1
Cat. No. B1370527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methylindoline-2,3-dione
CAS667463-64-1
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=O)C1=O
InChIInChI=1S/C9H6BrNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3
InChIKeySDRBNKIRHLSRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methylindoline-2,3-dione: Procurement & Differentiation


6-Bromo-1-methylindoline-2,3-dione (CAS 667463-64-1), also known as 6-Bromo-1-methylisatin, is a synthetic heterocyclic compound belonging to the isatin (1H-indole-2,3-dione) family . Its core structure features an indoline-2,3-dione scaffold with a methyl group at the N1 position and a bromine atom at the C6 position. The compound is a solid with a molecular weight of 240.05 g/mol and a typical commercial purity of ≥95% . As a brominated isatin derivative, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of indole-based pharmacophores and for use in palladium-catalyzed cross-coupling reactions due to the presence of the aryl bromide handle [1].

Why 6-Bromo-1-methylindoline-2,3-dione Is Irreplaceable


Generic substitution within the isatin class is invalid due to the profound impact of the specific 6-bromo- and N1-methyl substitution pattern on both chemical reactivity and biological target engagement. The 6-bromo substituent is critical for enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for late-stage diversification, a capability absent in unsubstituted isatin [1]. In biological systems, while 5-substituted isatins (e.g., 5-fluoro, 5-chloro) have been explored for IDO or HDAC inhibition, the 6-bromoindole motif has been specifically identified as a privileged scaffold for achieving potent inhibition and selectivity against bacterial cystathionine γ-lyase (bCSE), a key target for overcoming antibiotic resistance [2]. Furthermore, the N1-methyl group is essential for preventing unwanted NH-mediated hydrogen bonding and tautomerization, which can drastically alter the compound's physicochemical properties and metabolic stability compared to the free NH analog .

6-Bromo-1-methylindoline-2,3-dione Differentiation Evidence


6-Bromoindole Scaffold bCSE Inhibition

In a 2024 study on bacterial cystathionine γ-lyase (bCSE) inhibitors, derivatives bearing the 6-bromoindole group were identified as the most active among a series of (heteroarylmethyl)benzoic acid analogs [1]. While specific data for the 1-methylindoline-2,3-dione core was not isolated, the study provides class-level evidence that the 6-bromoindole motif confers superior inhibitory potency compared to other heteroaryl substituents [1].

Antibiotic Resistance Cystathionine γ-Lyase Inhibition Medicinal Chemistry

Commercial Purity vs. Standard Isatins

Commercial suppliers provide 6-Bromo-1-methylindoline-2,3-dione with a standard purity of 95% or higher, with some vendors offering ≥98% purity . This is comparable to or exceeds the typical 95-97% purity offered for common isatin derivatives like 5-bromoisatin or 1-methylisatin .

Chemical Procurement Purity Specification Synthetic Intermediate

Pd-Catalyzed Cross-Coupling Reactivity

The presence of the aryl bromide at the 6-position enables direct participation in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which is a key differentiator from unsubstituted 1-methylindoline-2,3-dione [1]. This functionality is explicitly utilized in the synthesis of NL3, a potent bCSE inhibitor, where the 6-bromo group is substituted via Pd-catalyzed coupling to install a functionalized residue [2].

Organic Synthesis Cross-Coupling Building Block

Validated Research Applications


bCSE-Targeting Antibiotic Potentiators

This compound serves as a key intermediate for constructing 6-bromoindole-based inhibitors of bacterial cystathionine γ-lyase (bCSE). The 6-bromoindole scaffold has been validated as a privileged motif for achieving mid-micromolar IC50 values and high selectivity for the bacterial enzyme over its human ortholog, making it a valuable starting material for developing novel agents to combat antibiotic-resistant pathogens such as MRSA and Pseudomonas aeruginosa [1].

Cross-Coupling Building Block

The aryl bromide at the 6-position is specifically exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functional groups. This reactivity is essential for late-stage diversification in medicinal chemistry programs, as demonstrated in the synthesis of the bCSE inhibitor NL3, where the bromine atom is substituted to install a critical aminothiophene carboxylate moiety [2].

Novel Isatin Synthesis Methodology

The compound has been utilized as a representative substrate in the development of new synthetic methodologies for isatins, including Ru(III)-mediated C-H activation/oxidative acylation and metal-free oxidation/cyclization of α-hydroxy amides. These studies highlight the compound's utility in optimizing and validating new synthetic routes that avoid traditional harsh conditions, low yields, or toxic reagents .

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